

Chemical and Product Profile of Kgp-IN-1

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Compound Focus: Kgp-IN-1

Cat. No.: S12899788

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The table below summarizes the core information for the research chemical **Kgp-IN-1** and its salt form.

Property	Kgp-IN-1	Kgp-IN-1 hydrochloride
Reported Target	Arginine-specific gingipain (Rgp) [1] [2]	Arginine-specific gingipain (Rgp) [3]
CAS Number	2097865-36-4 [1] [2]	2097865-47-7 [3]
Molecular Formula	C ₁₉ H ₂₄ F ₄ N ₄ O ₃ [1] [2]	C ₁₉ H ₂₅ ClF ₄ N ₄ O ₃ [3]
Molecular Weight	432.41 g/mol [1] [2]	468.87 g/mol [3]
Chemical Source	Extracted from patent WO2017201322A1, compound 13-R [1] [3]	Salt form of the above compound [3]
Key Advantage	-	Typically enhanced water solubility and stability [1]
Solubility (DMSO)	-	125 mg/mL (266.60 mM) [3]

Important Note on a Major Discrepancy

A critical point of confusion exists in the available data:

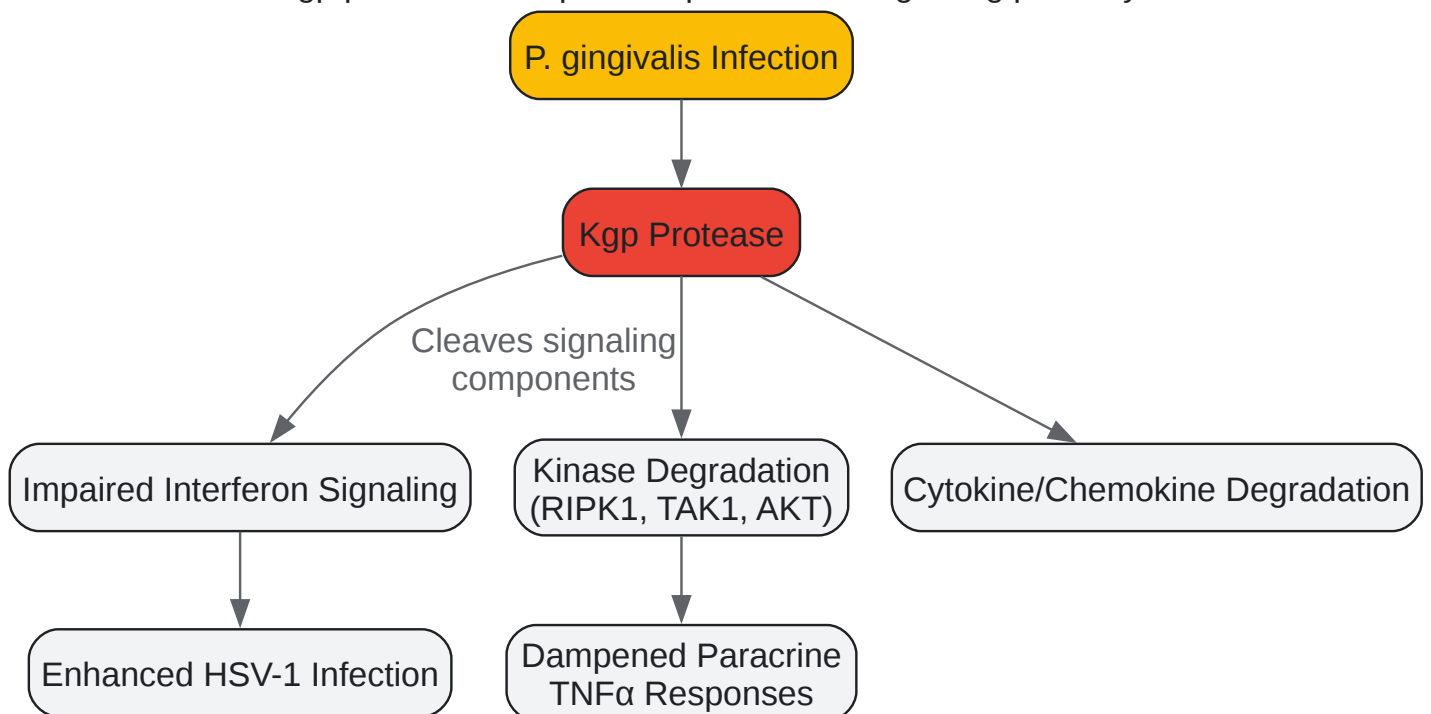
- **Vendor Description:** Supplier websites uniformly describe **Kgp-IN-1** as an inhibitor of **arginine-specific gingipains (Rgp)** [1] [3] [2].
- **Scientific Literature Context:** In contrast, recent peer-reviewed research (2025) identifies **Kgp** (the lysine-specific gingipain) as the key protease responsible for disrupting host immune signaling pathways, such as impairing the interferon response to viral infection [4] and degrading intracellular kinases like RIPK1 and TAK1 [5]. These studies use specific Kgp inhibitors (like KYT-36) or bacterial mutants to establish Kgp's role [4] [5].

This discrepancy between the commercial naming of the compound and the established biological role of the Kgp enzyme itself is significant and must be considered when planning research.

Documented Biological Mechanisms of Gingipains

While data specific to **Kgp-IN-1**'s efficacy is absent from the search results, the mechanisms by which gingipains, particularly Kgp, modulate host cell functions are well-documented. The following diagram synthesizes these findings from the literature.

Kgp protease disrupts multiple immune signaling pathways



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The biological consequences outlined in the diagram are supported by these key experimental findings:

- **Kgp Impairs Interferon Response:** Research shows that Kgp, but not RgpA or RgpB, is responsible for the dose-dependent attenuation of the interferon- β response in epithelial cells. This effect was reversed using a specific Kgp inhibitor (KYT-36) or a recombinant Kgp lacking its hemagglutinin domain [4].
- **Kgp Degrades Key Signaling Kinases:** In human endothelial cells, *P. gingivalis* selectively degrades intracellular kinases RIPK1, TAK1, and AKT. This degradation is dependent on Kgp activity and leads to a dampened cellular response to TNF α , reducing signal flux through AKT, ERK, and NF- κ B pathways [5].
- **Gingipains Degrade Immune Mediators:** Both Rgp and Kgp work to degrade mature cytokines and chemokines (e.g., IL-8, IL-6, MCP-1) in cell culture, which helps *P. gingivalis* subvert the host's inflammatory response [5].

Experimental Protocol for Gingipain Inhibition

For researchers looking to validate inhibitor activity, the following established biochemical assay for Kgp enzyme inhibition can serve as a reference. Please note that this protocol is cited for general context and is not specifically linked to **Kgp-IN-1** [6].

- **Principle:** The assay measures the inhibition of Kgp protease activity using a fluorogenic substrate.
- **Reagents:**
 - **Sample:** Intact bacteria or 500 ng bacterial lysate.
 - **Inhibitor:** Serial dilutions of the test compound (e.g., COR388) in PBS.
 - **Substrate:** Z-His-Glu-Lys-MCA (10 μ mol L⁻¹ final concentration) in Kgp assay buffer (100 mmol L⁻¹ Tris, 75 mmol L⁻¹ NaCl, 2.5 mmol L⁻¹ CaCl₂, 10 mmol L⁻¹ Cys-HCl) [6].
- **Procedure:**
 - Combine 50 μ L of sample with the inhibitor in a 96-well plate.
 - Incubate at 37°C for 30 minutes.
 - Add 50 μ L of the 2X substrate solution.
 - Immediately measure enzyme activity kinetically (every 1.5 minutes for 30 minutes) using a fluorescence microplate reader at 380/460 nm excitation/emission [6].

Summary for Researchers

In conclusion, here is the current state of knowledge on **Kgp-IN-1**:

- It is commercially available as a compound described as an **Rgp inhibitor**.
- A significant discrepancy exists, as the **Kgp enzyme** is highlighted in recent literature as a critical virulence factor disrupting innate immunity.
- The **specific inhibitory activity (IC50) of Kgp-IN-1 against Rgp or Kgp, and its selectivity profile, are not available** in the public search results I obtained.

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References

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